3-Bromo-2-chloro-5-(trifluoromethyl)aniline
Overview
Description
3-Bromo-2-chloro-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H4BrClF3N . It is related to 2-Bromo-5-(trifluoromethyl)aniline and 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its molecular formula C7H4BrClF3N . It contains a bromine atom, a chlorine atom, and a trifluoromethyl group attached to an aniline .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 240.02 and a specific gravity of 1.72 .Scientific Research Applications
Applications in Nonlinear Optical Materials
The compound 3-Bromo-2-chloro-5-(trifluoromethyl)aniline, due to its structural characteristics, has been highlighted in studies related to nonlinear optical (NLO) materials. These materials are pivotal in photonics and telecommunications. Specifically, the substitution of halogens and the trifluoromethyl group in aniline derivatives can significantly impact their vibrational properties and electron-donating or withdrawing effects. This structural alteration can influence the hyperconjugation interactions, molecular electrostatic potential (MEP) surface, and HOMO-LUMO energy gap, all of which are crucial parameters in the efficiency of NLO materials (Revathi et al., 2017).
Synthesis of Biologically Active Compounds
Anilines, including derivatives of this compound, are fundamental in the synthesis of various biologically active compounds. Innovative methods that are transition metal-free have been developed for synthesizing meta-substituted anilines, which are often challenging to access through traditional methods. These processes offer a more sustainable and potentially less toxic route for the synthesis of complex molecules (Staudt et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-2-chloro-5-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQJAIMISRGVBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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